molecular formula C20H25N3O3 B4059227 N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-(2-isoxazolidinyl)propanamide

N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-(2-isoxazolidinyl)propanamide

Cat. No. B4059227
M. Wt: 355.4 g/mol
InChI Key: FDKCRTGGSMSWLZ-UHFFFAOYSA-N
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Description

N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-(2-isoxazolidinyl)propanamide, also known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. It has been widely used in scientific research to study the physiological and biochemical effects of adenosine signaling.

Scientific Research Applications

Photodegradation in Agricultural Chemistry

A study focused on a similar isoxazolidine compound, SYP-Z048, investigated its photochemical behavior in aqueous solutions under solar and UV lamp irradiation. It highlighted the compound's potential in agricultural applications, especially in protecting fruits and vegetables from fungal diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes. The photolysis of SYP-Z048 was found to be pH- and temperature-dependent, leading to multiple reaction pathways including the cleavage of the N-O bond in the isoxazolidine ring and dechlorination of the benzene ring (Liu et al., 2012).

Crystal Structure and Herbicidal Activity

Another research explored the crystal structure and herbicidal activity of a related compound, N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide. This study provided insights into the compound's effective herbicidal activity, which is crucial for agricultural sciences (Liu et al., 2008).

Psychopharmacology Research

A study on 3,4-Diphenyl-1H-pyrazole-1-propanamine antidepressants described a series of compounds, including N,N-dimethyl derivatives, showing potential as antidepressants with reduced side effects. This research contributes to psychopharmacology, particularly in understanding new therapeutic agents for depression (Bailey et al., 1985).

Complexes with Palladium(II) Chloride

Research on palladium(II) chloride complexes with ligands like 3-(pyrazol-1-yl)propanamide and related compounds demonstrated applications in inorganic chemistry. This study contributes to the understanding of ligand coordination and the formation of supramolecular structures (Palombo et al., 2019).

DNA Methylation in Cancer Research

A study on methylation of DNA in mammalian cells by N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) highlighted the role of cellular thiol concentrations in methylation and identified potential sites of methylation in DNA. This research is significant in the field of cancer biology and genetics (Lawley & Thatcher, 1970).

Neuroleptic Agents Research

A series of N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides, with similarities to the query compound, showed potential as neuroleptic agents. This research contributes to the field of neuropsychopharmacology, particularly in developing new treatments for schizophrenia (de Paulis et al., 1986).

properties

IUPAC Name

N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(1,2-oxazolidin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-15-6-3-7-16(2)19(15)26-20-17(8-4-10-21-20)14-22-18(24)9-12-23-11-5-13-25-23/h3-4,6-8,10H,5,9,11-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKCRTGGSMSWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)CCN3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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